2-Methanesulfonyl-5-nitrobenzaldehyde
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Overview
Description
2-Methanesulfonyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5S and a molecular weight of 229.21 g/mol . It is characterized by the presence of a methanesulfonyl group and a nitro group attached to a benzaldehyde core. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-5-nitrobenzaldehyde typically involves the nitration of 2-methanesulfonylbenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 2-Methanesulfonyl-5-aminobenzaldehyde
Oxidation: 2-Methanesulfonyl-5-nitrobenzoic acid
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2-Methanesulfonyl-5-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-5-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a catalyst. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Methanesulfonylbenzaldehyde
- 5-Nitrobenzaldehyde
- 2-Methanesulfonyl-4-nitrobenzaldehyde
Comparison
2-Methanesulfonyl-5-nitrobenzaldehyde is unique due to the presence of both a methanesulfonyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and properties compared to similar compounds. For example, 2-Methanesulfonylbenzaldehyde lacks the nitro group, making it less reactive in reduction reactions. Similarly, 5-Nitrobenzaldehyde lacks the methanesulfonyl group, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
2-methylsulfonyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKAEHESAVNOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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